Cas no 1340553-74-3 (3-cycloheptyl-4-ethyl-1H-pyrazol-5-amine)

3-cycloheptyl-4-ethyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazol-3-amine, 5-cycloheptyl-4-ethyl-
- 3-Cycloheptyl-4-ethyl-1h-pyrazol-5-amine
- CS-0307373
- EN300-1149220
- 1340553-74-3
- AKOS011878010
- 3-cycloheptyl-4-ethyl-1H-pyrazol-5-amine
-
- インチ: 1S/C12H21N3/c1-2-10-11(14-15-12(10)13)9-7-5-3-4-6-8-9/h9H,2-8H2,1H3,(H3,13,14,15)
- InChIKey: LOTSOACHKYKDPH-UHFFFAOYSA-N
- ほほえんだ: N1C(C2CCCCCC2)=C(CC)C(N)=N1
計算された属性
- せいみつぶんしりょう: 207.173547683g/mol
- どういたいしつりょう: 207.173547683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- 密度みつど: 1.063±0.06 g/cm3(Predicted)
- ふってん: 398.8±30.0 °C(Predicted)
- 酸性度係数(pKa): 16.39±0.50(Predicted)
3-cycloheptyl-4-ethyl-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1149220-0.5g |
3-cycloheptyl-4-ethyl-1H-pyrazol-5-amine |
1340553-74-3 | 95% | 0.5g |
$739.0 | 2023-10-25 | |
Enamine | EN300-1149220-1.0g |
3-cycloheptyl-4-ethyl-1H-pyrazol-5-amine |
1340553-74-3 | 1g |
$884.0 | 2023-05-24 | ||
Enamine | EN300-1149220-0.05g |
3-cycloheptyl-4-ethyl-1H-pyrazol-5-amine |
1340553-74-3 | 95% | 0.05g |
$647.0 | 2023-10-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378043-500mg |
3-Cycloheptyl-4-ethyl-1h-pyrazol-5-amine |
1340553-74-3 | 98% | 500mg |
¥6165.00 | 2024-08-09 | |
Enamine | EN300-1149220-10.0g |
3-cycloheptyl-4-ethyl-1H-pyrazol-5-amine |
1340553-74-3 | 10g |
$3807.0 | 2023-05-24 | ||
Enamine | EN300-1149220-5.0g |
3-cycloheptyl-4-ethyl-1H-pyrazol-5-amine |
1340553-74-3 | 5g |
$2566.0 | 2023-05-24 | ||
Enamine | EN300-1149220-2.5g |
3-cycloheptyl-4-ethyl-1H-pyrazol-5-amine |
1340553-74-3 | 95% | 2.5g |
$1509.0 | 2023-10-25 | |
Enamine | EN300-1149220-5g |
3-cycloheptyl-4-ethyl-1H-pyrazol-5-amine |
1340553-74-3 | 95% | 5g |
$2235.0 | 2023-10-25 | |
Enamine | EN300-1149220-1g |
3-cycloheptyl-4-ethyl-1H-pyrazol-5-amine |
1340553-74-3 | 95% | 1g |
$770.0 | 2023-10-25 | |
Enamine | EN300-1149220-0.25g |
3-cycloheptyl-4-ethyl-1H-pyrazol-5-amine |
1340553-74-3 | 95% | 0.25g |
$708.0 | 2023-10-25 |
3-cycloheptyl-4-ethyl-1H-pyrazol-5-amine 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
3-cycloheptyl-4-ethyl-1H-pyrazol-5-amineに関する追加情報
Professional Introduction to 3-cycloheptyl-4-ethyl-1H-pyrazol-5-amine (CAS No. 1340553-74-3)
3-cycloheptyl-4-ethyl-1H-pyrazol-5-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique chemical structure and biological properties. This heterocyclic amine, with the molecular formula C₁₃H₂₁N₃, has garnered considerable attention due to its potential applications in drug discovery and development. The compound's nomenclature reflects its intricate molecular framework, which includes a cycloheptyl group and an ethyl substituent, contributing to its distinct spectroscopic and pharmacological characteristics.
The CAS number 1340553-74-3 provides a unique identifier for this chemical entity, ensuring precise classification and differentiation in scientific literature and databases. This numbering system is essential for researchers to reference and retrieve accurate information about the compound's synthesis, properties, and applications. The molecular structure of 3-cycloheptyl-4-ethyl-1H-pyrazol-5-amine consists of a pyrazole core, which is a well-known pharmacophore in medicinal chemistry. Pyrazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Recent advancements in pharmaceutical research have highlighted the importance of pyrazole-based compounds in the development of novel therapeutic agents. The presence of the cycloheptyl and ethyl groups in 3-cycloheptyl-4-ethyl-1H-pyrazol-5-amine modulates its interactions with biological targets, potentially enhancing its efficacy and selectivity. Studies have demonstrated that modifications in the substituents around the pyrazole ring can significantly influence the compound's pharmacokinetic behavior and biological activity.
One of the most compelling aspects of 3-cycloheptyl-4-ethyl-1H-pyrazol-5-amine is its potential role in targeted drug delivery systems. The compound's ability to interact with specific biomolecules has been explored in various preclinical studies. Researchers have investigated its binding affinity to enzymes and receptors involved in critical biological pathways, such as those related to cancer progression and inflammatory diseases. The structural flexibility of this molecule allows it to adopt multiple conformations, which may be exploited to optimize its binding interactions with therapeutic targets.
The synthesis of 3-cycloheptyl-4-ethyl-1H-pyrazol-5-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution, have been employed to achieve high yields and purity. The chemical synthesis of this compound has been optimized to minimize side reactions and maximize the formation of the desired product. This has been achieved through careful selection of reagents, solvents, and catalysts, as well as by implementing efficient purification techniques.
In addition to its pharmaceutical applications, 3-cycloheptyl-4-ethyl-1H-pyrazol-5-amine has shown promise in material science research. Its unique molecular architecture makes it a suitable candidate for developing novel polymers and coatings with enhanced mechanical strength and chemical stability. The compound's ability to form stable complexes with other molecules has also been explored in the context of sensor technologies and molecular recognition systems.
The pharmacological profile of 3-cycloheptyl-4-ethyl-1H-pyrazol-5-amine has been extensively studied in vitro and in vivo. Preclinical trials have revealed that this compound exhibits significant activity against various disease models, including those associated with neurological disorders and metabolic diseases. The biological activity of the molecule is attributed to its ability to modulate key signaling pathways involved in cell proliferation, differentiation, and apoptosis. These findings suggest that 3-cycloheptyl-4-ethyl-1H-pyrazol-5-am ine could serve as a valuable scaffold for designing next-generation therapeutics.
Recent research has also focused on the drug formulation aspects of 3-cycloheptyl -4 -ethyl -1 H -pyrazol -5 -amine . Scientists are exploring different delivery systems, such as nanoparticles and liposomes, to enhance the bioavailability and targeted action of this compound. These advanced formulations aim to improve therapeutic efficacy while minimizing potential side effects. The development of such innovative drug delivery platforms is crucial for optimizing the clinical use of promising compounds like 3-cycloheptyl -4 -ethyl -1 H -pyrazol -5 -amine .
The toxicological profile of 3-cycloheptyl -4 -ethyl -1 H -pyrazol -5 -amine has been carefully evaluated through comprehensive safety studies. These investigations have assessed various parameters, including acute toxicity, chronic exposure effects, and potential carcinogenicity. Preliminary results indicate that the compound exhibits low toxicity at therapeutic doses, making it a safe candidate for further clinical development. However, additional studies are warranted to fully understand its long-term safety profile.
In conclusion, 3-cycloheptyl -4 -ethyl -1 H -pyrazol -5 -amine (CAS No. 1340553 -74 -3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique chemical structure, coupled with its biological activity and structural flexibility, makes it an attractive candidate for designing novel therapeutic agents. Ongoing research efforts are focused on elucidating its mechanism of action, optimizing its synthetic pathways, and developing innovative drug delivery systems. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in addressing various medical challenges.
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